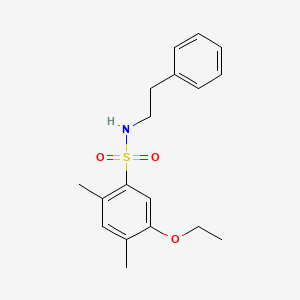

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Description

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-phenylethyl group attached to the sulfonamide nitrogen and substituents (ethoxy, 2-methyl, 4-methyl) on the aromatic ring.

Properties

IUPAC Name |

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-4-22-17-13-18(15(3)12-14(17)2)23(20,21)19-11-10-16-8-6-5-7-9-16/h5-9,12-13,19H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCZTAATXJQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three modular components:

- A 5-ethoxy-2,4-dimethylbenzene ring : Introduced via alkylation and Friedel-Crafts alkylation or directed ortho-metallation.

- A sulfonamide group (-SO₂NH-) : Formed through chlorosulfonation followed by nucleophilic substitution with an amine.

- An N-(2-phenylethyl) side chain : Derived from 2-phenylethylamine, a commercially available primary amine.

Retrosynthetically, the molecule can be dissected into 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride and 2-phenylethylamine , with their coupling forming the final sulfonamide bond.

Synthetic Routes and Methodological Considerations

Synthesis of the Benzene Core: 5-Ethoxy-2,4-Dimethylbenzene

Ethoxy and Methyl Group Installation

A plausible starting material is 2,4-dimethylphenol (1). Ethoxy introduction at the para position relative to the hydroxyl group can be achieved via:

- Williamson Ether Synthesis : Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone.

- Direct Alkylation : Using ethanol and a Brønsted acid catalyst, though this may lack regioselectivity.

Example Protocol :

- Dissolve 2,4-dimethylphenol (10 mmol) in dry acetone.

- Add K₂CO₃ (15 mmol) and ethyl bromide (12 mmol).

- Reflux at 60°C for 12 hours.

- Isolate 5-ethoxy-2,4-dimethylbenzene by extraction and distillation.

Regioselectivity Challenges

The electron-donating ethoxy group directs electrophilic substitution to the ortho and para positions. However, pre-existing methyl groups at C2 and C4 necessitate careful sequential functionalization to avoid undesired products.

Sulfonylation: Formation of 5-Ethoxy-2,4-Dimethylbenzenesulfonyl Chloride

Chlorosulfonation introduces the sulfonyl chloride group. The reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions:

Optimized Conditions :

- Temperature : 0–30°C (prevents over-sulfonation).

- Stoichiometry : 1.2–1.5 equivalents of ClSO₃H per equivalent of benzene derivative.

- Workup : Quench with ice-water, extract with dichloromethane, and purify via recrystallization.

Reaction Mechanism :

$$

\text{Ar-H} + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}3\text{H} \xrightarrow{\text{ClSO}3\text{H}} \text{Ar-SO}2\text{Cl} + \text{H}2\text{SO}4

$$

Amidation: Coupling with 2-Phenylethylamine

The sulfonyl chloride intermediate reacts with 2-phenylethylamine to form the sulfonamide. Key considerations include:

- Base Selection : Triethylamine or pyridine to scavenge HCl, enhancing reaction efficiency.

- Solvent : Dichloromethane or THF for optimal solubility.

- Temperature : 0–25°C to minimize side reactions (e.g., sulfonate ester formation).

Protocol :

Alternative Pathways and Novel Methodologies

One-Pot Sulfonamide Synthesis

Recent advances in patent literature describe one-pot strategies to bypass intermediate isolation. For example, WO2005123701A1 details a method where a hydroxylamine intermediate facilitates direct coupling of sulfonyl chlorides with amines in the presence of carboxylate bases. Applied to the target compound, this could reduce steps and improve yields:

Analytical Characterization and Quality Control

Critical data for verifying the target compound include:

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the phenylethyl group may enhance the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Benzenesulfonamide Derivatives

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects : The 2-phenylethyl substituent introduces steric bulk, which may influence binding to enzyme active sites. The electron-donating ethoxy group contrasts with the electron-withdrawing chlorine in the chloro-methoxy analog, altering electronic distribution.

Biological Activity

5-Ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:

- Starting Materials : The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 2-phenylethylamine.

- Reaction Conditions : A base such as triethylamine is used to facilitate the nucleophilic substitution reaction.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound can be attributed to its sulfonamide group, which can inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts metabolic processes, potentially leading to therapeutic effects. The phenylethyl group enhances binding affinity to target proteins, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These results suggest its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity may position it as a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics. The findings indicated a potential for development into a new class of antimicrobial agents.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its utility in managing conditions like arthritis or other inflammatory disorders.

Comparison with Similar Compounds

In comparison to similar sulfonamide compounds, 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide exhibits unique properties due to its ethoxy and phenylethyl substitutions.

| Compound | Unique Features |

|---|---|

| 5-Ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide | Contains both ethoxy and phenylethyl groups enhancing activity |

| 5-Ethoxy-2,4-dimethylbenzenesulfonamide | Lacks phenylethyl group; different biological profile |

| N-(2-phenylethyl)benzenesulfonamide | Lacks ethoxy group; may have reduced solubility |

Q & A

Q. How can the synthesis of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide be optimized for yield and purity?

Methodological Answer:

- Multi-Step Synthesis : Use a modular approach, starting with sulfonylation of the benzene ring, followed by sequential alkylation and ethoxylation. Critical steps include controlling reaction temperature (0–5°C for exothermic steps) and using triethylamine to neutralize HCl byproducts .

- Reagent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for amide bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Typical yields range from 37% to 73%, depending on steric hindrance .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions and assess purity. Key signals include ethoxy (-OCHCH) at ~1.3 ppm (triplet) and 3.4–4.0 ppm (quartet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNOS) with <3 ppm error .

- X-ray Crystallography : For structural elucidation, use single-crystal diffraction (Mo-Kα radiation) to resolve the sulfonamide group’s geometry and intermolecular interactions .

Q. How should researchers design initial biological activity screens?

Methodological Answer:

- Target Selection : Prioritize assays for antimicrobial activity (e.g., E. coli, S. aureus), given sulfonamides’ historical role as antibiotics. Use microdilution methods with 96-well plates and resazurin viability staining .

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM. Include positive controls (e.g., sulfamethoxazole) and negative controls (DMSO solvent) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ethoxy/methyl groups (e.g., replacing ethoxy with methoxy or propoxy) to assess steric/electronic effects on bioactivity .

- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and predict binding affinities to targets like carbonic anhydrase .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (sulfonamide -SONH-) and hydrophobic (phenylethyl) motifs .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell line/passage number). For enzyme inhibition, validate using recombinant proteins from the same supplier .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or methodological biases (e.g., differences in solvent purity or incubation time) .

Q. How can crystallographic data inform mechanistic studies?

Methodological Answer:

- Hydrogen-Bond Networks : Analyze X-ray structures to identify interactions between the sulfonamide group and water/protein residues. For example, the -SONH- group often participates in key H-bonds with catalytic zinc in metalloenzymes .

- Conformational Flexibility : Compare solid-state (X-ray) and solution-state (NMR) structures to assess rotational freedom of the phenylethyl group, which may impact target binding .

Q. What methodologies assess the compound’s thermodynamic stability and solubility?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for sulfonamides) .

- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) and DMSO. For low solubility (<1 mg/mL), employ lipid-based nanoformulations or cyclodextrin complexes .

Methodological Best Practices

Q. How should researchers address regulatory compliance in preclinical studies?

Methodological Answer:

- Ethical Guidelines : Adhere to OECD 423 for acute toxicity testing and avoid in vivo studies until in vitro efficacy (IC < 10 μM) is confirmed .

- Documentation : Maintain detailed records of synthetic protocols, including waste disposal methods for halogenated solvents (e.g., DCM) per EPA guidelines .

Q. What advanced purification techniques are recommended for scale-up?

Methodological Answer:

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for >98% purity. Monitor at 254 nm (aromatic absorption) .

- Countercurrent Chromatography (CCC) : For heat-sensitive intermediates, employ CCC with hexane/ethyl acetate/methanol/water solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.